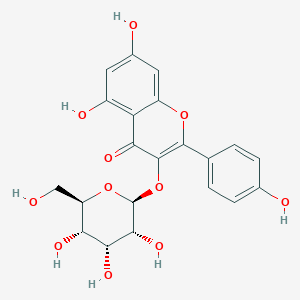

kaempferol 3-O-beta-D-allopyranoside

Description

Structural Elucidation of Kaempferol 3-O-β-D-Allopyranoside

Molecular Architecture and Stereochemical Configuration

Kaempferol 3-O-β-D-allopyranoside is a flavonol glycoside comprising the aglycone kaempferol (C~15~H~10~O~6~) and the rare sugar β-D-allopyranose. The glycosidic bond forms between the hydroxyl group at position 3 of kaempferol and the anomeric carbon (C1) of β-D-allopyranose, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Glycosidic Linkage Analysis

The β-configuration of the glycosidic bond is determined by the anomeric proton’s coupling constant (³J~H1,H2~ ≈ 8.0 Hz), characteristic of axial proton orientation in β-linked pyranosides. X-ray crystallography of analogous compounds (e.g., kaempferol 3-O-β-D-glucopyranoside) supports a chair conformation (⁴C~1~) for the allopyranosyl ring, with equatorial positioning of hydroxyl groups at C2, C3, and C4.

Table 1: Key Structural Features of β-D-Allopyranose

| Position | Configuration | Orientation in ⁴C~1~ Conformation |

|---|---|---|

| C1 | β-anomeric | Axial |

| C2 | R | Equatorial |

| C3 | S | Equatorial |

| C4 | R | Equatorial |

Allopyranosyl Conformational Dynamics

β-D-Allopyranose adopts a ⁴C~1~ chair conformation, stabilized by intramolecular hydrogen bonding between C2-OH and C4-OH. Molecular dynamics simulations reveal minor populations (~10%) of boat conformers, which may influence solubility and intermolecular interactions.

Spectroscopic Characterization

NMR Spectral Signatures (¹H, ¹³C, 2D-COSY)

¹H NMR (600 MHz, DMSO-d~6~):

¹³C NMR (150 MHz, DMSO-d~6~):

- Anomeric carbon (C1'') : δ 104.3.

- Aglycone carbons : C4 (δ 178.2, carbonyl), C3 (δ 134.5, glycosylation site).

2D-COSY Correlations :

- H1'' (δ 5.12) correlates with H2'' (δ 3.45), confirming sugar connectivity.

- NOESY shows proximity between H1'' and kaempferol H3, verifying glycosidic linkage.

Mass Spectrometric Fragmentation Patterns

HR-ESI-MS (Negative Mode):

Comparative Analysis with Related Kaempferol Glycosides

Table 2: Physicochemical Properties of Kaempferol Glycosides

| Compound | Molecular Formula | Sugar Moiety | Water Solubility (mg/mL) |

|---|---|---|---|

| Kaempferol 3-O-β-D-allopyranoside | C~21~H~20~O~11~ | β-D-allose | 1.8 ± 0.2 |

| Kaempferol 3-O-β-D-glucopyranoside | C~21~H~20~O~11~ | β-D-glucose | 12.4 ± 1.1 |

| Kaempferol 7-O-α-L-rhamnopyranoside | C~21~H~20~O~10~ | α-L-rhamnose | 0.9 ± 0.1 |

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17-,18-,21+/m1/s1 |

InChI Key |

JPUKWEQWGBDDQB-IDRAQACASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Optimization of Reaction Conditions

Enzymatic glycosylation efficiency depends on pH, temperature, and cofactor availability. For kaempferol glycosides, optimal activity is observed near pH 7.5–8.0 and 30–37°C. Magnesium ions (Mg²⁺) often enhance glycosyltransferase stability. A hypothetical reaction system might include:

-

Substrate : 10 mM kaempferol, 15 mM UDP-β-D-allopyranose

-

Enzyme : 0.5 mg/mL engineered 3-O-GT

-

Buffer : 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂

Chemical Synthesis Approaches

Chemical synthesis offers precise control over glycosidic linkage formation but requires multi-step protection and deprotection strategies.

Protecting Group Strategy

Kaempferol’s phenolic hydroxyl groups (positions 5, 7, 4') must be protected to prevent undesired side reactions. Common protecting groups include:

-

Acetyl (Ac) : For transient protection during glycosylation.

A typical sequence involves:

-

Protection of kaempferol with acetyl groups at 5-OH and 7-OH.

-

Selective deprotection of the 3-OH using mild base (e.g., NaHCO₃).

-

Glycosylation with a peracetylated β-D-allopyranosyl trichloroacetimidate donor under Lewis acid catalysis (e.g., BF₃·Et₂O).

-

Global deprotection using NaOH/MeOH or hydrogenolysis (for Bn groups).

Glycosylation Reaction

The Koenigs-Knorr method is widely used for β-glycoside formation. For example, reacting kaempferol-3-OH with 2,3,4,6-tetra-O-acetyl-β-D-allopyranosyl bromide in anhydrous dichloromethane with silver oxide as an acid scavenger yields the protected glycoside. After purification by silica gel chromatography, deprotection affords the target compound.

Table 1: Representative Chemical Synthesis Conditions

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for Kaempferol 3-O-β-D-Allopyranoside Synthesis

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Enzymatic | High regioselectivity, mild conditions | Requires engineered enzymes, costly donors | Moderate (if UDP-allose available) |

| Chemical | Precise control, no enzyme needed | Multi-step, toxic solvents | Low to moderate |

| Plant Extraction | "Green" method, if applicable | Compound rarity, low yield | Not feasible |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of kaempferol 3-O-β-D-allopyranoside in plant extracts?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) spectroscopy. HRMS provides the exact mass (e.g., 740.1741122 Da) and isotopic pattern for molecular formula validation . For structural confirmation, use ¹H/¹³C NMR to identify glycosylation patterns (e.g., β-D-allopyranosyl linkage at the 3-OH position) and compare with published chemical shifts . Cross-reference with fragmentation patterns in tandem MS to distinguish from isomeric glycosides (e.g., kaempferol 3-O-glucoside vs. allopyranoside) .

Q. What are the standard isolation protocols for kaempferol 3-O-β-D-allopyranoside from natural sources?

- Methodological Answer : Employ sequential solvent extraction (e.g., methanol/water) followed by column chromatography. Use Diaion HP-20 resin for preliminary fractionation, then separate glycosides via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Monitor purity using UV-Vis at 265 nm and 365 nm, characteristic of flavonol absorption . Validate isolated fractions using enzymatic hydrolysis (e.g., β-glucosidase) to release aglycone kaempferol, confirmed by TLC or LC-MS .

Advanced Research Questions

Q. How can transcriptional regulator-based biosensors be designed to detect kaempferol derivatives in metabolic engineering studies?

- Methodological Answer : Engineer heterologous transcriptional regulators (e.g., FLS1-linked systems) responsive to kaempferol. Clone the regulator-promoter pair into a reporter strain (e.g., E. coli or yeast) with fluorescent markers (e.g., GFP). Optimize induction conditions (e.g., 16-hour incubation) and correlate fluorescence intensity (e.g., 12,967 arbitrary units) with kaempferol concentration (e.g., 56 mM/OD₆₀₀) via calibration curves. Validate specificity using quercetin and naringenin as negative controls .

Q. How do glycosylation patterns influence the antioxidant activity of kaempferol derivatives?

- Methodological Answer : Compare radical scavenging capacity (e.g., DPPH assay) of kaempferol 3-O-β-D-allopyranoside with derivatives like kaempferol 3-O-glucoside or 3-O-rhamnosyl-(1→6)-galactoside. Use LC-MS to confirm structural integrity post-assay. Results show that bulkier substituents (e.g., di-p-coumaroyl groups) enhance lipid peroxidation inhibition due to increased electron delocalization, while monosaccharides may reduce solubility and activity .

Q. How can contradictions in reported bioactivity data for kaempferol glycosides be resolved?

- Methodological Answer : Standardize assay conditions (e.g., pH, temperature) and validate compound purity (>95% by HPLC). For example, discrepancies in antioxidant activity may arise from impurities like quercetin glycosides. Use enzymatic hydrolysis to confirm glycoside composition and quantify aglycone ratios. Cross-validate findings with in silico docking studies to assess binding affinity to antioxidant enzymes (e.g., SOD or catalase) .

Q. What synthetic strategies achieve regioselective glycosylation of kaempferol?

- Methodological Answer : Use glycosyl donors (e.g., glycosyl o-alkynylbenzoates) activated by gold(I) catalysts for 3-OH specificity. Protect 7-OH with tert-butyldimethylsilyl (TBDMS) groups during synthesis. Confirm regiochemistry via NOESY NMR, which shows spatial proximity between the sugar anomeric proton and flavonol H-2/H-4 . Optimize yields (e.g., 66%) using microwave-assisted synthesis to reduce reaction time .

Q. What methodological considerations are critical for quantifying kaempferol 3-O-β-D-allopyranoside in complex matrices?

- Methodological Answer : Develop a validated UPLC-DAD method with a HSS T3 column (1.8 µm, 2.1 × 100 mm) and gradient elution (water/acetonitrile + 0.1% formic acid). Calibrate using a certified reference standard (e.g., USP-grade). Assess recovery rates (≥90%) via spike-and-recovery experiments in plant extracts. Validate precision (RSD <2%) and LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.